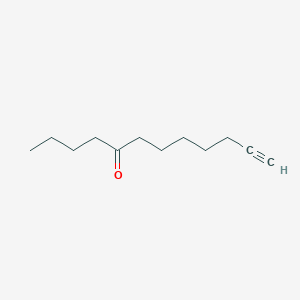
Dodec-11-YN-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-11-YN-5-one is an organic compound with the molecular formula C12H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodec-11-YN-5-one can be synthesized through various methods. One common approach involves the reaction of dodec-11-yn-1-ol with an oxidizing agent to form the corresponding ketone. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Dodec-11-YN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes.
Applications De Recherche Scientifique
Dodec-11-YN-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dodec-11-YN-5-one involves its interaction with specific molecular targets. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Dodecyn-5-one: Another alkyne with a similar structure but different position of the triple bond.
11-Dodecenol: An alcohol with a similar carbon chain length but different functional group
Uniqueness
Dodec-11-YN-5-one is unique due to the position of its triple bond and ketone group, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Propriétés
| 79681-49-5 | |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
dodec-11-yn-5-one |
InChI |
InChI=1S/C12H20O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h1H,4-11H2,2H3 |
Clé InChI |
QBSJPGBPSBSYLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B14433018.png)
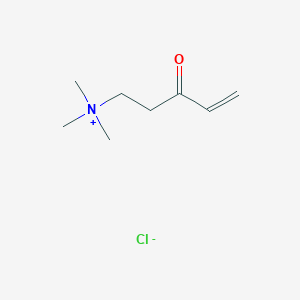

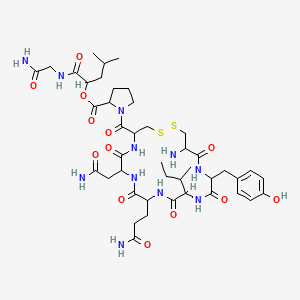
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
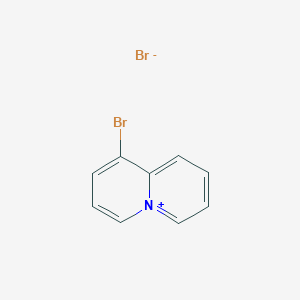
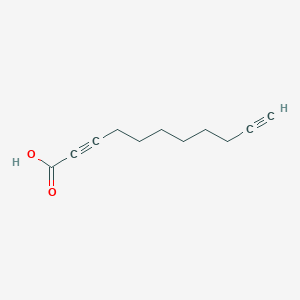
![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)
